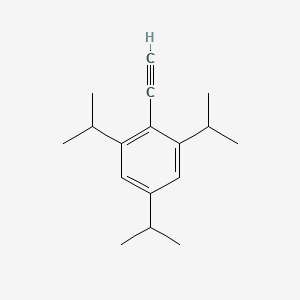

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene

Description

2-Ethynyl-1,3,5-tri(propan-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with three isopropyl (propan-2-yl) groups and one ethynyl (acetylene) group. This compound is of interest in materials science and organic synthesis, particularly for constructing rigid, three-dimensional frameworks in coordination polymers or supramolecular assemblies.

Properties

CAS No. |

94804-13-4 |

|---|---|

Molecular Formula |

C17H24 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-ethynyl-1,3,5-tri(propan-2-yl)benzene |

InChI |

InChI=1S/C17H24/c1-8-15-16(12(4)5)9-14(11(2)3)10-17(15)13(6)7/h1,9-13H,2-7H3 |

InChI Key |

NAFRTBYWXAQHRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C#C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Isopropenylphenol and 4-Isopropylphenol (): Functional Groups: Both compounds feature isopropyl/isopropenyl groups on a phenol ring. Unlike 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene, they lack ethynyl moieties and are simpler mono-substituted derivatives. Reactivity: The phenolic –OH group in these compounds enables participation in hydrogen bonding and oxidation reactions (e.g., forming 4-benzoquinone during ozonation) . Degradation Pathways: These derivatives are common intermediates in BPA degradation via ozonation, photocatalysis, and Fenton-like processes .

1,3,5-Tri(4-carboxyphenyl)benzene ():

- Substituents : Contains three carboxylphenyl groups instead of isopropyl/ethynyl groups.

- Applications : Used as an organic ligand in hybrid ferrite synthesis, demonstrating the utility of tri-substituted benzene derivatives in coordination chemistry .

Functional Group Comparison

| Compound | Key Substituents | Reactivity/Applications | Stability/Solubility |

|---|---|---|---|

| This compound | Ethynyl + three isopropyl groups | Potential for cross-coupling reactions | High steric hindrance, low polarity |

| 4-Isopropenylphenol | Isopropenyl + phenolic –OH | Oxidative degradation to quinones | Moderate solubility in water |

| 1,3,5-Tri(4-carboxyphenyl)benzene | Three carboxylphenyl groups | Metal-organic framework construction | Polar, high crystallinity |

Physicochemical Properties

- Steric Effects : The tri-isopropyl substitution in this compound likely reduces solubility in polar solvents compared to carboxylated analogues like 1,3,5-tri(4-carboxyphenyl)benzene .

- Electronic Effects : The ethynyl group may enhance electron-withdrawing character, contrasting with the electron-donating isopropyl groups. This duality could enable unique electronic properties in conjugated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.